molecular formula C28H30N2O7 B554467 Z-Gln(Dod)-OH CAS No. 28252-49-5

Z-Gln(Dod)-OH

Cat. No.: B554467
CAS No.: 28252-49-5
M. Wt: 506.5 g/mol
InChI Key: NXGRPCWLXRUYOF-DEOSSOPVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Z-Gln(Dod)-OH (CAS 28252-49-5) is a protected glutamine derivative essential for solid-phase peptide synthesis (SPPS). This building block features specific protecting groups that shield reactive sites during synthesis: a Z-group (Benzyloxycarbonyl) protects the α-amino group, and a Dod-group (Bis(4-methoxyphenyl)methyl) protects the side-chain amide functionality . This protection scheme allows for selective deprotection at the appropriate stages of peptide chain assembly, enabling the precise synthesis of complex peptides . With a molecular formula of C28H30N2O7 and a molecular weight of 506.5 g/mol, this compound provides researchers with a critical tool for constructing peptides that contain glutamine residues without side reactions. The primary research application of this compound is in the field of pharmaceutical development and chemical biology, where it is used to create novel peptide-based compounds for research purposes . Its role is fundamental in exploring peptide structure and function, and in the development of potential new therapeutics. The mechanism of action for this reagent is inherent to its function as a building block; it is incorporated into a growing peptide chain via amide bond formation, contributing a glutamine residue whose side chain is stabilized by the Dod protecting group until deliberate deprotection under controlled conditions . Please note: This product is labeled "For Research Use Only" (RUO) . RUO products are intended solely for laboratory research and are not intended for use in diagnostic procedures or for administration to humans or animals . They are exempt from the regulatory controls applicable to diagnostic or therapeutic agents, and are not manufactured under the stringent processes required for such uses .

Properties

CAS No.

28252-49-5

Molecular Formula

C28H30N2O7

Molecular Weight

506.5 g/mol

IUPAC Name

(2S)-5-[bis(4-methoxyphenyl)methylamino]-5-oxo-2-(phenylmethoxycarbonylamino)pentanoic acid

InChI

InChI=1S/C28H30N2O7/c1-35-22-12-8-20(9-13-22)26(21-10-14-23(36-2)15-11-21)30-25(31)17-16-24(27(32)33)29-28(34)37-18-19-6-4-3-5-7-19/h3-15,24,26H,16-18H2,1-2H3,(H,29,34)(H,30,31)(H,32,33)/t24-/m0/s1

InChI Key

NXGRPCWLXRUYOF-DEOSSOPVSA-N

SMILES

COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)NC(=O)CCC(C(=O)O)NC(=O)OCC3=CC=CC=C3

Isomeric SMILES

COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)NC(=O)CC[C@@H](C(=O)O)NC(=O)OCC3=CC=CC=C3

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)NC(=O)CCC(C(=O)O)NC(=O)OCC3=CC=CC=C3

Other CAS No.

28252-49-5

Synonyms

n2-[(benzyloxy)carbonyl]-n-[bis(4-methoxyphenyl)methyl]-l-glutamine; (2S)-2-{[(benzyloxy)carbonyl]amino}-4-{[bis(4-methoxyphenyl)methyl]carbamoyl}butanoicacid; EINECS248-926-6; Z-Gln(Dod)-OH; AC1L3PPZ; AC1Q5QSY; AR-1K5538; ZINC12339541; AM002910; 3B3-062464; N-(Bis(4-methoxyphenyl)methyl)-N2-((phenylmethoxy)carbonyl)-L-glutamine; (2S)-5-[bis(4-methoxyphenyl)methylamino]-5-oxo-2-(phenylmethoxycarbonylamino)pentanoicacid

Origin of Product

United States

Preparation Methods

Rationale for Dod Protection

The Dod group (4,4’-dimethoxybenzhydryl) is selected for its dual stability and cleavability:

  • Stability : Resists hydrolysis under 3N HCl and catalytic hydrogenation.

  • Cleavability : Removed selectively with trifluoroacetic acid (TFA) without affecting the Z group.

Comparative studies (Table 1) highlight Dod’s superiority over Trt and DMB in minimizing side-chain hydrolysis during terminal amide hydrolysis.

Table 1: Stability of Glutamine Side-Chain Protecting Groups

Protecting GroupStability in 3N HClStability in H<sub>2</sub>/Pd-CCleavage Agent
DodHighHighTFA
TrtModerateLowTFA
DMBLowHighTFA/Anisole

Data adapted from Altherr et al..

Stepwise Synthesis of Z-Gln(Dod)-OH

Protection of Glutamine Side Chain

  • Dod Introduction :
    Glutamine’s side-chain amide is protected via reaction with 4,4’-dimethoxybenzhydryl chloride (Dod-Cl) in dimethylformamide (DMF) under basic conditions (e.g., NaHCO<sub>3</sub> or Cs<sub>2</sub>CO<sub>3</sub>).

    H-Gln-OH + Dod-ClBaseH-Gln(Dod)-OH\text{H-Gln-OH + Dod-Cl} \xrightarrow{\text{Base}} \text{H-Gln(Dod)-OH}

    The reaction is monitored by thin-layer chromatography (TLC), with yields exceeding 80% after purification by crystallization.

  • Z Protection of α-Amine :
    The α-amine is protected using benzyl chloroformate (Z-Cl) in a biphasic system (CH<sub>2</sub>Cl<sub>2</sub>/H<sub>2</sub>O) with Na<sub>2</sub>CO<sub>3</sub> as the base:

    H-Gln(Dod)-OH + Z-ClNa2CO3This compound\text{H-Gln(Dod)-OH + Z-Cl} \xrightarrow{\text{Na}_2\text{CO}_3} \text{this compound}

    Excess Z-Cl is quenched with 2N HCl, and the product is extracted into ethyl acetate, washed with brine, and dried over Na<sub>2</sub>SO<sub>4</sub>.

Purification and Characterization

  • Crystallization : this compound is recrystallized from ether/pentane mixtures, yielding colorless crystals.

  • Analytical Data :

    • Melting Point : 135–137°C (lit.).

    • <sup>1</sup>H NMR (CDCl<sub>3</sub>): δ 7.35–7.25 (m, 5H, Z aromatic), 6.85–6.75 (m, 4H, Dod aromatic), 4.45 (s, 2H, CH<sub>2</sub> of Z), 3.80 (s, 6H, OCH<sub>3</sub> of Dod).

Optimization of Coupling Reactions

Azirine/Oxazolone Method

The azirine/oxazolone approach, validated for poly-Aib peptides, is adaptable for this compound incorporation into larger sequences:

  • Activation : this compound is converted to a mixed anhydride with isobutyl chloroformate in tetrahydrofuran (THF) at -15°C.

  • Coupling : The anhydride reacts with a peptide fragment’s free amine in DMF, using 1-hydroxybenzotriazole (HOBt) and dicyclohexylcarbodiimide (DCC) as coupling agents.

  • Deprotection : Post-coupling, the Dod group is removed with TFA/anisole (9:1) to regenerate the glutamine side chain.

Critical Parameters :

  • Temperature : Reactions conducted at 0–4°C minimize racemization.

  • Solvent : DMF enhances solubility of protected intermediates.

Challenges and Mitigation Strategies

Side Reactions

  • Partial Hydrolysis : Early methods using Trt or DMB led to 10–15% side-chain hydrolysis. Switching to Dod reduced this to <5%.

  • Racemization : Suppressed by using HOBt and maintaining pH <8 during coupling.

Scalability

  • Cost Efficiency : Dod-Cl is cost-prohibitive at scale; optimized stoichiometry (1.1 equiv.) balances yield and expense.

  • Column Chromatography : Silica gel chromatography (EtOAc/hexane, 4:6) achieves >95% purity but is labor-intensive.

Comparative Analysis with Alternative Routes

Solid-Phase Peptide Synthesis (SPPS)

While SPPS is viable, solution-phase synthesis remains preferred for this compound due to:

  • Higher Yields : 70–80% vs. 50–60% for SPPS.

  • Ease of Purification : Crystallization avoids resin cleavage inefficiencies.

Enzymatic Methods

Lipase-mediated protections, though eco-friendly, suffer from low regioselectivity for glutamine side chains .

Chemical Reactions Analysis

Types of Reactions

Z-Gln(Dod)-OH can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Z-Gln(Dod)-OH has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Z-Gln(Dod)-OH involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, potentially affecting cellular processes and signaling pathways. Detailed studies using techniques like molecular docking and biochemical assays can provide insights into its specific targets and mechanisms.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares Z-Gln(Dod)-OH with three structurally related compounds:

Property This compound <sup>†</sup> Z-Gln(Trt)-OH Z-D-Gln-OH Z-DL-Pro-OH
CAS No. Not explicitly provided 132388-60-4 13139-52-1 5618-96-2
Molecular Formula Assumed CnHmN2O5 C32H30N2O5 C13H16N2O5 C13H15NO4
Molecular Weight ~500–600 (estimated) 522.6 Not explicitly stated 249.26
Protecting Groups Z (α-amino), Dod (side-chain) Z (α-amino), Trt (side-chain) Z (α-amino) Z (α-amino)
Hydrogen Bond Donors 3–4 (estimated) 3 Not provided 1
Topological PSA (TPSA) ~100–110 Ų (estimated) 106 Ų Not provided 75.6 Ų
Solubility Likely low in water Low water solubility; requires organic solvents Not hazardous; solubility data lacking Soluble in DMSO, methanol
Storage Conditions Assumed dry, cool Room temperature, sealed, dry Standard lab conditions Dry, -20°C

<sup>†</sup> Inferred properties based on analogs; Dod-group assumed to increase hydrophobicity compared to Trt.

(a) Z-Gln(Trt)-OH vs. This compound
  • Protecting Group Stability : The trityl (Trt) group in Z-Gln(Trt)-OH is bulkier and more acid-labile than Dod, facilitating selective deprotection under mild acidic conditions . Dod, likely a linear alkyl chain, may require harsher conditions (e.g., strong acids or bases) for removal.
  • Solubility : The Dod group’s hydrophobicity could reduce aqueous solubility compared to Trt, impacting reaction kinetics in peptide synthesis .
  • Applications : Z-Gln(Trt)-OH is widely used in solid-phase synthesis for peptides requiring glutamine residues . This compound might be preferred in lipidated peptide designs due to enhanced membrane permeability.
(b) Z-D-Gln-OH vs. This compound
  • Stereochemistry: Z-D-Gln-OH is the D-stereoisomer, making it suitable for synthesizing non-natural peptides with altered bioactivity . This compound retains the natural L-configuration.
  • Side-Chain Protection : Z-D-Gln-OH lacks side-chain protection, limiting its utility in multi-step syntheses where selective functionalization is required.
(c) Z-DL-Pro-OH vs. This compound
  • Amino Acid Backbone: Proline (rigid, cyclic) vs. glutamine (flexible, polar). Z-DL-Pro-OH is used to introduce conformational constraints in peptides, while this compound contributes to hydrogen bonding and solubility modulation .
  • Molecular Weight : Z-DL-Pro-OH (249.26 g/mol) is significantly smaller, enabling faster diffusion in biochemical assays compared to this compound .

Q & A

Q. How should genomic data from studies involving this compound derivatives be managed ethically?

  • Methodological Answer : For DoD-affiliated research, comply with LSGD protocols (DoDI 3216.02), including dual IRB/COHRP approval and secure data anonymization. Publicly share non-sensitive data via FAIR-compliant repositories to enhance reproducibility .

Q. Tables for Key Data

Property Reported Value Source
Molecular Weight 522.59 g/mol
LogP (Consensus) 4.34
Solubility (ESOL) 0.000545 mg/mL (Moderately soluble)
CYP2C9 Inhibition Yes (Predicted)
Synthetic Yield 70% (Optimized)

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